

A Comparative Analysis of Tensile Strength and Hydrophilicity in Siloxane Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VINYL PENTAMETHYLDISILOXA
NE

Cat. No.: B072515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tensile strength and hydrophilicity of various siloxane polymers, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further research.

Introduction to Siloxane Polymers

Siloxane polymers, commonly known as silicones, are a versatile class of materials characterized by a silicon-oxygen backbone (Si-O-Si).[1][2] Polydimethylsiloxane (PDMS) is the most widely used siloxane polymer, valued for its excellent thermal stability, biocompatibility, low toxicity, and high gas permeability.[3] However, pristine PDMS exhibits low tensile strength and is inherently hydrophobic, which can limit its applications, particularly in the biomedical field where specific mechanical properties and surface wettability are crucial.[4][5] This guide explores the tensile strength and hydrophilicity of different siloxane polymer formulations and the experimental methods used to evaluate these properties.

Comparison of Tensile Strength

The mechanical properties of siloxane polymers can be tailored by altering the polymer-to-cross-linker ratio, incorporating fillers, or modifying the molecular weight.[6][7] The following table summarizes the tensile strength of various siloxane polymer compositions.

Polymer Composition	Tensile Strength (MPa)	Young's Modulus (MPa)	Key Findings
PDMS (Sylgard 184)	The ratio of base to curing agent significantly impacts mechanical properties. [8]		
10:1 Base/Curing Agent	3.51 - 7.65	1.32 - 2.97	Curing temperature influences the final tensile strength and modulus. [9]
14.3 wt% Cross-linker	-	-	Exhibited the highest tensile strength in one study. [6]
PDMS with Fillers	Incorporation of fillers can enhance or reduce tensile strength depending on the filler and its concentration. [6]		
PDMS + Fe ₂ O ₃ Nanoparticles	2.93 - 6.48	1.36 - 3.71	Tensile strength decreased with increasing nanoparticle concentration. [6]
PDMS + Nanosilica (10 wt%)	0.16 ± 0.03	-	Mechanical reinforcement was observed with the addition of nanosilica. [3]

PDMS + Nanosilica (up to 15 wt%)	Increased	Increased	Tensile strength and modulus improved with up to 15 wt% nanosilica. [10]
Ionic PDMS with Nanosilica	Molecular weight of the ionic PDMS plays a crucial role. [3]		
5,000 g/mol MW PDMS + 10 wt% Nanosilica	0.16 ± 0.03	-	
25,000 g/mol MW PDMS + 10 wt% Nanosilica	0.91 ± 0.20	-	Higher molecular weight resulted in significantly greater tensile strength. [3]
Vinyl Polyether Siloxane (PVES)	Improved	-	Hybridizing polyether and polyvinyl siloxane improves tensile strength compared to parent materials. [11]

Comparison of Hydrophilicity

The inherent hydrophobicity of siloxane polymers, particularly PDMS, is due to the presence of methyl groups in its chemical structure.[\[5\]](#) Surface modification techniques are often employed to increase hydrophilicity for specific applications.[\[4\]](#)[\[12\]](#)[\[13\]](#) The hydrophilicity of a material is typically quantified by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface.[\[14\]](#)[\[15\]](#)[\[16\]](#)

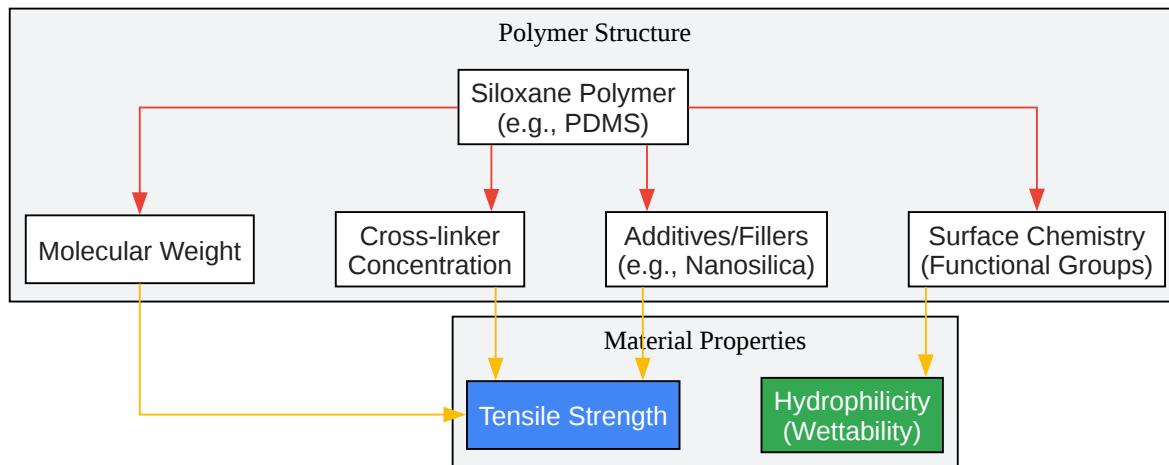
Polymer/Surface Treatment	Water Contact Angle (°)	Key Findings
Unmodified Siloxane Polymers		
Polydimethylsiloxane (PDMS)	> 90	Inherently hydrophobic. [4] [5] [17]
Silicone Hydrogels		
	21 - 102	Hydrophilicity varies significantly based on the specific formulation and presence of hydrophilic monomers.
- Balafilcon A	42.2 (total staining)	Exhibits some hydrophobic areas. [18]
- Narafilcon A	~67 - 72	
- Senofilcon A	~69 - 76	
Surface Modified Siloxane Polymers		
Plasma-Treated PDMS	Decreased	Plasma activation introduces hydrophilic groups on the surface.
PEGMA-grafted PDMS	Decreased	Grafting with hydrophilic polymers like Poly(ethylene glycol) methyl methacrylate enhances wettability. [4]
Silicone Hydrogels with Hydrophilic Monomers (e.g., DMA, NVP)	Decreased	The inclusion of hydrophilic monomers in the polymer matrix improves hydrophilicity. [19]

Experimental Protocols

Tensile Strength Measurement (ASTM D638)

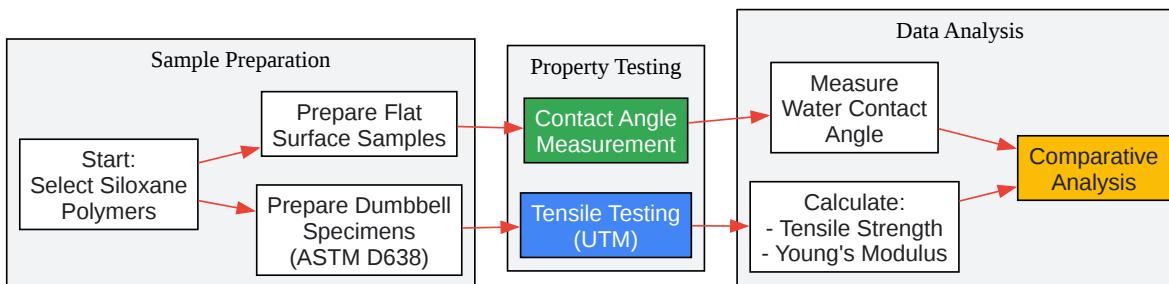
The tensile properties of siloxane polymers are determined using a universal testing machine (UTM) following the ASTM D638 standard.[20][21][22][23][24]

- Specimen Preparation: Polymer specimens are prepared in a dumbbell shape (Type I or II) as specified by ASTM D638 to ensure uniform stress distribution.[20] The specimens are conditioned at a specific temperature and humidity before testing.[20]
- Equipment Setup: A calibrated UTM equipped with appropriate grips is used.[20][22] The grips must securely hold the specimen without causing slippage or premature failure.[20] An extensometer can be used for precise strain measurement.[22][23]
- Testing Procedure: The UTM applies a uniaxial tensile force to the specimen at a constant rate of crosshead separation, typically 5 mm/min for polymers.[20] The machine records the applied force and the resulting elongation of the specimen until it fractures.[20]
- Data Analysis: The collected data is used to plot a stress-strain curve. From this curve, key properties such as tensile strength (the maximum stress before breaking), modulus of elasticity, and elongation at break are determined.[20]


Hydrophilicity Measurement (Contact Angle)

The hydrophilicity of a polymer surface is assessed by measuring the water contact angle, most commonly using the sessile drop method with a contact angle goniometer.[14][15]

- Sample Preparation: The polymer surface to be tested is cleaned and placed on a level stage.
- Droplet Deposition: A small droplet of a liquid, typically deionized water, is carefully deposited onto the surface of the polymer.[14]
- Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.[14]
- Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase boundary where the liquid, gas, and solid intersect.[16]


- Interpretation: A water contact angle less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface.[14][16]

Visualizations

[Click to download full resolution via product page](#)

Caption: Factors influencing siloxane polymer properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 7. Siloxane Matrix Molecular Weight Influences the Properties of Nanocomposites Based on Metal Complexes and Dielectric Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Properties of Polysiloxane/Nanosilica Nanodielectrics for Wearable Electronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties of a novel composite elastomeric polymer vinyl polyether siloxane in comparison to its parent materials: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aculon.com [aculon.com]
- 14. measurlabs.com [measurlabs.com]
- 15. ichp.vot.pl [ichp.vot.pl]
- 16. nanoscience.com [nanoscience.com]
- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Hydrophilicity of Silicone Hydrogels Using Sudan IV | OCL [ocl-online.de]
- 19. researchgate.net [researchgate.net]
- 20. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 21. scribd.com [scribd.com]
- 22. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 23. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 24. zwickroell.com [zwickroell.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tensile Strength and Hydrophilicity in Siloxane Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072515#tensile-strength-and-hydrophilicity-comparison-of-siloxane-polymers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com